4-(1,3-Benzoxazol-2-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-13(17)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)18-14/h1-8H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXRXPXCVXOQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651553 | |
| Record name | 4-(1,3-Benzoxazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64588-97-2 | |
| Record name | 4-(1,3-Benzoxazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 1,3 Benzoxazol 2 Yl Benzamide
Established Synthetic Routes for the 4-(1,3-Benzoxazol-2-yl)benzamide Core
The foundational methods for synthesizing the 2-arylbenzoxazole core, which is central to this compound, have been well-documented. These routes typically involve the formation of the oxazole (B20620) ring through cyclization reactions, with condensation and palladium-catalyzed couplings being the most prominent strategies.
Condensation Reactions Involving 2-Aminophenol (B121084) and Aromatic Carboxylic Acid Derivatives
The most conventional and widely utilized method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol and a suitable carbonyl-containing compound. researchgate.netnih.gov For the specific synthesis of this compound, this involves the reaction of 2-aminophenol with a derivative of 4-carbamoylbenzoic acid, such as an acyl chloride, ester, or the acid itself.
The general mechanism proceeds via an initial nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the carboxylic acid derivative. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable benzoxazole (B165842) ring. nih.gov Various catalysts and reaction conditions can be employed to promote this transformation, including strong acids, dehydrating agents, or high temperatures. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |
| 2-Aminophenol | 4-Carbamoylbenzoyl chloride | Base (e.g., Pyridine) | This compound | High reactivity, often proceeds at room temperature. |
| 2-Aminophenol | Methyl 4-carbamoylbenzoate | Acid catalyst, Heat | This compound | Requires higher temperatures to drive off methanol. |
| 2-Aminophenol | 4-Carbamoylbenzoic acid | Polyphosphoric acid (PPA), Heat | This compound | PPA acts as both catalyst and dehydrating agent. |
| 2-Aminophenol | 4-Cyanobenzaldehyde | Oxidizing agent (e.g., DDQ) | 4-(1,3-Benzoxazol-2-yl)benzonitrile | Intermediate requires subsequent hydrolysis to the benzamide (B126). |
This method is valued for its directness and the use of readily available starting materials. However, it can sometimes require harsh conditions, such as high temperatures and the use of strong acids, which may not be compatible with sensitive functional groups. nih.gov
Palladium-Catalyzed Coupling Reactions in Benzoxazole Synthesis
Palladium-catalyzed reactions have emerged as a powerful tool for C-N and C-O bond formation, providing alternative routes to the benzoxazole core. A notable method is the palladium-catalyzed carbonylation and condensation of aryl halides with o-aminophenol. acs.org In this approach, an aryl halide, such as 4-bromobenzamide, undergoes a carbonylation reaction in the presence of carbon monoxide and a palladium catalyst. The resulting in-situ generated acyl-palladium species then reacts with 2-aminophenol, leading to an amide intermediate that cyclizes to form the benzoxazole ring. acs.org
This synthetic strategy is advantageous due to its tolerance of a wide variety of functional groups on both the aryl halide and the 2-aminophenol. acs.org Other palladium-catalyzed methods include the aerobic oxidation of o-aminophenols in the presence of isocyanides, which can also be adapted to form 2-substituted benzoxazoles. organic-chemistry.org Furthermore, palladium catalysis can be used for the cleavage of carbon-carbon triple bonds with o-aminophenol to yield benzoxazoles under mild conditions. rsc.org
Advanced Synthetic Strategies and Green Chemistry Approaches
In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a popular technique for accelerating a wide range of chemical reactions. eurekaselect.comjocpr.com In the context of benzoxazole synthesis, microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved product yields compared to conventional heating methods. researchgate.netmdpi.com
The condensation of 2-aminophenol with aromatic aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often in the absence of a solvent or with a green solvent. researchgate.net The high efficiency of energy transfer in microwave synthesis allows for reactions to be completed in minutes rather than hours. mdpi.comresearchgate.net
| Method | Reaction Time | Yield | Conditions | Reference |
| Conventional Heating | 8-12 hours | Moderate | Reflux in high-boiling solvent | researchgate.net |
| Microwave Irradiation | 3-15 minutes | Good to Excellent | Solvent-free or in ethanol/water | mdpi.comresearchgate.net |
This technique is a prime example of process intensification, a key principle of green chemistry, offering a faster and more energy-efficient route to this compound. eurekaselect.com
Nanocatalyst-Mediated Reactions
The application of nanocatalysts in organic synthesis is a rapidly expanding field, offering numerous advantages over traditional catalysts. dntb.gov.ua Nanocatalysts possess a high surface-area-to-volume ratio, which leads to enhanced catalytic activity, often allowing reactions to proceed under milder conditions with lower catalyst loading. dntb.gov.uaijpbs.com
For benzoxazole synthesis, various nanocatalysts have been successfully employed. These include magnetic nanoparticles like Fe3O4@SiO2-SO3H, which facilitate easy separation and recycling of the catalyst using an external magnet. ajchem-a.com Palladium-supported nanocatalysts have also been shown to be highly effective for the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes. nih.gov The use of such catalysts promotes higher efficiency, selectivity, and stability, while their recyclability reduces waste and cost. dntb.gov.uaijpbs.com
Advantages of Nanocatalysts in Benzoxazole Synthesis:
High Activity: Increased surface area leads to more active sites. dntb.gov.ua
Mild Conditions: Reactions often proceed at lower temperatures. ajchem-a.com
Easy Separation: Magnetic nanocatalysts can be easily removed. nih.govajchem-a.com
Reusability: Catalysts can be recycled multiple times without significant loss of activity. nih.gov
High Atom Economy: Efficient conversion reduces by-products. dntb.gov.ua
Solvent-Free and Environmentally Conscious Protocols
Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions not only reduce environmental impact but also simplify work-up procedures and can lead to cost savings. journaljpri.com
Several solvent-free methods for benzoxazole synthesis have been reported. One such technique is the grindstone method, or mechanochemistry, where reactants are ground together in a mortar and pestle, sometimes with a solid catalyst. nih.gov This method is simple, efficient, and environmentally friendly. Another approach involves performing condensation reactions under solvent-free conditions by simply heating the neat reactants, often in the presence of a reusable catalyst such as a Brønsted acidic ionic liquid gel. nih.gov Ultrasound irradiation has also been employed to promote the reaction under solvent-free conditions, leading to faster reaction rates and high yields. nih.gov These protocols generate minimal waste, with water often being the only by-product, making them highly attractive from an environmental perspective. nih.gov
Derivatization and Functionalization Strategies of this compound and its Analogues
The this compound scaffold serves as a versatile platform for chemical modification. Its constituent benzoxazole and benzamide moieties offer multiple sites for derivatization, enabling the synthesis of a diverse library of analogues. These modifications are crucial for exploring and optimizing the molecule's properties, particularly for structure-activity relationship (SAR) studies. Key strategies include the introduction of various substituents, the synthesis of Schiff bases and hydrazones from the benzamide group, and the integration of additional heterocyclic rings such as triazoles and oxadiazoles.
Introduction of Substituents for Structure-Activity Relationship Studies
The systematic introduction of substituents onto the benzoxazole and benzamide rings of analogous structures is a fundamental strategy for investigating structure-activity relationships (SAR). These studies aim to understand how different functional groups at various positions influence the biological activity of the compound. The insights gained from SAR are critical for designing molecules with enhanced potency and selectivity.
In a series of oxazole-benzamide inhibitors, for instance, substitutions were explored to improve pharmacokinetic properties. nih.gov Modifications at the pseudo-benzylic carbon of the scaffold were found to increase metabolic stability. nih.gov Similarly, the synthesis and SAR of 4-azabenzoxazole analogues involved introducing substituted phenyl, pyridyl, and fused heterocyclic groups to the 6-position of the core structure, which resulted in compounds with good antagonist activity. nih.gov These examples highlight a common approach where analogues are synthesized with a variety of substituents to probe the chemical space around the core scaffold.
Table 1: Examples of Substituent Modifications on Analogous Scaffolds for SAR Studies
| Core Scaffold | Position of Substitution | Example Substituents | Reference |
| Oxazole-benzamide | Pseudo-benzylic carbon | Alkyl, Haloalkyl | nih.gov |
| 4-Azabenzoxazole | 6-position | Phenyl, Pyridyl, Fused heterocycles | nih.gov |
| Benzoxazole | Various | Electron-withdrawing groups, Electron-donating groups | researchgate.net |
Synthesis of Schiff Bases and Hydrazone Derivatives
A common functionalization strategy for compounds containing a benzamide group, such as this compound, involves its conversion into hydrazide, which is a key intermediate for synthesizing Schiff bases and hydrazones. This transformation significantly expands the structural diversity and allows for the introduction of a wide range of functionalities.
The synthesis typically begins with the conversion of the primary amide or a corresponding ester into a hydrazide. For example, a methyl or ethyl ester can be refluxed with hydrazine hydrate in an alcoholic solvent to yield the corresponding benzohydrazide. This 4-(1,3-benzoxazol-2-yl)benzohydrazide intermediate, which contains a reactive -NHNH₂ group, can then be readily condensed with various aromatic or heteroaromatic aldehydes and ketones.
The condensation reaction is usually carried out by refluxing equimolar amounts of the hydrazide and the chosen aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). mdpi.comijpsjournal.com This reaction leads to the formation of a hydrazone, characterized by the azomethine group (-CO-NH-N=CH-). A wide array of substituted aldehydes can be used in this step to generate a library of hydrazone derivatives for further investigation. vjs.ac.vn
Similarly, Schiff bases can be synthesized from benzoxazole precursors. This involves the condensation of an amino-substituted benzoxazole with an appropriate aromatic aldehyde. researchgate.netresearchgate.net For instance, 2-hydrazinylbenzo[d]oxazole can be refluxed with various aromatic aldehydes in methanol with a few drops of glacial acetic acid to yield a series of benzoxazole Schiff base derivatives. ijpsjournal.com
Table 2: General Synthesis of Hydrazone Derivatives from a Benzamide Precursor
| Step | Reactants | Reagents & Conditions | Product | Reference |
| 1. Hydrazide Formation | 4-(1,3-Benzoxazol-2-yl)benzoate | Hydrazine hydrate, Methanol, Reflux | 4-(1,3-Benzoxazol-2-yl)benzohydrazide | |
| 2. Hydrazone Synthesis | 4-(1,3-Benzoxazol-2-yl)benzohydrazide, Substituted Aldehyde (R-CHO) | Ethanol, Glacial acetic acid (cat.), Reflux | N'-[(Z)-(Substituted-phenyl)methylidene]-4-(1,3-benzoxazol-2-yl)benzohydrazide | mdpi.comimpactfactor.org |
Integration with Other Heterocyclic Systems (e.g., Triazoles, Oxadiazoles)
The this compound scaffold can be further elaborated by integrating additional heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These five-membered heterocyclic systems are prevalent in medicinally important compounds and their incorporation can significantly alter the parent molecule's biological and physicochemical properties. The synthetic precursor for these transformations is typically the 4-(1,3-benzoxazol-2-yl)benzohydrazide intermediate, derived from the benzamide functional group.
Synthesis of 1,3,4-Oxadiazole Derivatives: One of the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate or the direct cyclization of an acid hydrazide with various reagents. For example, an acid hydrazide can react with a substituted aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 1,3,4-oxadiazole derivative. nih.gov Another route involves reacting the acid hydrazide with carbon disulfide (CS₂) in a basic alcoholic solution, followed by acidification, to form a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com This thiol can be further functionalized.
Synthesis of 1,2,4-Triazole Derivatives: The benzohydrazide intermediate is also central to the synthesis of 1,2,4-triazole rings. A common pathway involves the reaction of the hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) to form a thiosemicarbazide intermediate. uctm.edu This intermediate can then be cyclized under basic conditions, for instance by refluxing with sodium hydroxide, to yield the corresponding 1,2,4-triazole-3-thiol derivative. uctm.edu The resulting triazole ring can exist in thione-thiol tautomeric forms. uctm.edu
These synthetic strategies allow for the fusion of the benzoxazole-benzamide core with other important heterocyclic systems, creating complex hybrid molecules with potentially novel properties.
Table 3: Synthetic Pathways to Oxadiazole and Triazole Derivatives
| Target Heterocycle | Key Intermediate | Typical Reagents & Conditions | Resulting Structure | Reference |
| 1,3,4-Oxadiazole | 4-(1,3-Benzoxazol-2-yl)benzohydrazide | 1. R-COOH, POCl₃, Reflux2. CS₂, KOH/EtOH, then H⁺ | 2-(4-(1,3-Benzoxazol-2-yl)phenyl)-5-(R)-1,3,4-oxadiazole | nih.govjchemrev.com |
| 1,2,4-Triazole | 4-(1,3-Benzoxazol-2-yl)benzohydrazide | 1. R-NCS, Ethanol, Reflux2. NaOH (aq), Reflux | 4-(R)-5-(4-(1,3-Benzoxazol-2-yl)phenyl)-4H-1,2,4-triazole-3-thiol | uctm.edu |
Advanced Structural Elucidation and Solid State Analysis of 4 1,3 Benzoxazol 2 Yl Benzamide
High-Resolution Spectroscopic Characterization Techniques
A combination of high-resolution spectroscopic methods provides a comprehensive understanding of the molecular framework of 4-(1,3-benzoxazol-2-yl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the molecular structure of organic compounds. For this compound, these techniques confirm the presence and connectivity of the benzoxazole (B165842) and benzamide (B126) moieties.
In ¹H NMR spectra, the aromatic protons of the benzamide and benzoxazole rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are influenced by the solvent and the electronic environment of each proton. The amide protons (NH) often present as a broad singlet, with its chemical shift being sensitive to concentration and temperature.
¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbonyl carbon of the amide group is characteristically observed at a downfield chemical shift, often in the range of 165-175 ppm. The carbon atoms of the aromatic rings resonate in the region of approximately 110-155 ppm. The specific chemical shifts help to distinguish between the different carbon environments within the molecule.
Table 1: Representative NMR Data for Benzamide Derivatives
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 7.4-8.1 | Aromatic Protons |
| ¹H | ~7.9-8.1 | Amide Protons (NH₂) |
| ¹³C | 127-132 | Aromatic Carbons |
| ¹³C | ~169 | Carbonyl Carbon (C=O) |
Note: Data is generalized for the benzamide moiety and can vary for this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound.
The IR spectrum is characterized by several key absorption bands. The N-H stretching vibrations of the primary amide group are typically observed as two distinct bands in the region of 3400-3100 cm⁻¹. The sharp and intense absorption band corresponding to the C=O (carbonyl) stretching of the amide group is a prominent feature, usually appearing around 1650-1680 cm⁻¹. The C=N stretching of the oxazole (B20620) ring is expected around 1600-1620 cm⁻¹. Furthermore, C-O-C stretching vibrations of the benzoxazole ring and various C-H bending and aromatic C=C stretching vibrations contribute to the fingerprint region of the spectrum.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings often gives rise to strong Raman signals.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3400-3100 |
| C=O Stretch (Amide) | 1680-1650 |
| C=N Stretch (Oxazole) | 1620-1600 |
| C-O-C Stretch (Oxazole) | 1280-1200 |
Note: These are approximate ranges and can be influenced by the molecular environment.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula.
When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the compound from a mixture and its subsequent mass analysis. The fragmentation pattern observed in the mass spectrum can offer further structural information, helping to identify the constituent parts of the molecule, such as the benzoxazole and benzamide fragments.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, revealing precise details about molecular conformation and packing in the crystal lattice.
Crystal Packing Architecture and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding plays a crucial role. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded networks. These can include dimers or more extended chains and sheets.
Computational Chemistry and Theoretical Investigations of 4 1,3 Benzoxazol 2 Yl Benzamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for studying the quantum mechanical properties of molecules like 4-(1,3-benzoxazol-2-yl)benzamide. These calculations provide a fundamental understanding of the compound's electronic structure and reactivity.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity.
DFT calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, have been used to model the molecular structure and determine the HOMO-LUMO gap of benzoxazole (B165842) derivatives. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For related benzamide (B126) derivatives, DFT has been used to determine the most stable structures by identifying the conformations with the lowest energy. bohrium.comneliti.com
The distribution of HOMO and LUMO across the molecular structure reveals regions susceptible to electrophilic and nucleophilic attack, respectively. This analysis is crucial for understanding the molecule's interaction with other chemical species.
Prediction of Chemical Reactivity and Stability Parameters
Beyond the HOMO-LUMO gap, DFT calculations can predict a range of chemical reactivity and stability parameters. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. For instance, studies on formazan (B1609692) derivatives containing a benzoxazole moiety have utilized DFT to confirm their electrophilic nature and relative softness. rjeid.com These parameters provide a quantitative measure of a molecule's tendency to donate or accept electrons, offering a deeper understanding of its potential chemical behavior. The stability of different benzamide derivatives has been assessed by comparing their total energies, with the most stable compound exhibiting the lowest energy. bohrium.comneliti.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic and interactive way to study the behavior of this compound, particularly its interactions with biological targets.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
For benzoxazole derivatives, molecular docking studies have been performed to investigate their binding affinities with various biological targets. For example, derivatives have been docked with the main protease (M-pro) of COVID-19 to assess their potential as antiviral agents. nih.gov In other studies, benzoxazole-benzamide conjugates have been docked into the ATP binding site of VEGFR-2, a key target in cancer therapy, to elucidate their potential as anti-proliferative agents. nih.gov The results of these docking studies, often expressed as a binding energy or dock score, provide a qualitative measure of the ligand's binding affinity. For instance, a formazan derivative of benzoxazole showed a strong dock score of -8.0 kcal/mol against the 4URO receptor. rjeid.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
| Compound Class | Target Protein | Key Findings |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | COVID-19 main protease (M-pro) | Investigated binding of the benzoxazole derivative to the viral protease. nih.gov |
| Benzoxazole-Benzamide conjugates | VEGFR-2 | Designed to fit the pharmacophoric features of VEGFR-2 inhibitors. nih.gov |
| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives | 4URO receptor | Compound 4c exhibited a maximum dock score of -8.0 kcal/mol. rjeid.com |
| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides | Anticancer receptor 2A91 | Examined binding affinities to elucidate anticancer activity. biotech-asia.org |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides | E. coli dihydroorotase (PDB ID 2eg7) | Identified compound 3a as a potential lead molecule with the lowest binding affinity. semanticscholar.org |
Molecular Dynamics Simulations for Interaction Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the predicted binding poses and the flexibility of both the ligand and the protein.
For instance, MD simulations have been used to confirm the stable interaction between a formazan derivative of benzoxazole and its target receptor. rjeid.com Similarly, MD simulations of a novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivative revealed its ability to bind to the active site of class II histone deacetylase (HDAC). nih.gov These simulations can reveal subtle conformational changes and the persistence of key interactions, providing a more realistic and comprehensive understanding of the binding event.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model can then be used to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening.
The design of novel benzoxazole-benzamide conjugates has been guided by the known pharmacophoric features of established VEGFR-2 inhibitors like sorafenib. nih.gov This approach ensures that the newly designed molecules possess the necessary structural characteristics to interact with the target receptor. The pharmacophore typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. By screening libraries of compounds against a validated pharmacophore model, researchers can efficiently identify promising new lead compounds for further investigation.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. These studies systematically investigate how the chemical structure of a compound influences its biological activity.
For benzoxazole derivatives, SAR studies have revealed that the type and position of substituents on the benzoxazole ring system are critical for their biological effects. researchgate.net For instance, the introduction of electron-withdrawing or electron-releasing groups at various positions can significantly modulate the antimicrobial and antiproliferative activities of these compounds. researchgate.net In the context of anticancer activity, the bioisosteric replacement of a benzothiazole (B30560) core with a benzoxazole ring has been explored to generate novel analogues with potent effects. nih.gov Docking studies have shown that benzoxazole derivatives can exhibit strong binding affinities towards protein targets like Akt and NF-κB, which are implicated in cancer cell proliferation and survival. researchgate.net
QSAR models provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. These models are often expressed as mathematical equations that can predict the activity of novel, unsynthesized compounds. For a series of aminophenyl benzamide derivatives, a 3D-QSAR model highlighted the importance of hydrophobicity for their inhibitory activity against histone deacetylase (HDAC). nih.gov The model, which demonstrated excellent statistical significance (r²=0.99, q²=0.85), suggested that incorporating hydrophobic substituents and hydrogen bond donors would enhance inhibitory potency, while electron-withdrawing groups would have a negative impact. nih.gov
Similarly, QSAR models for other related heterocyclic compounds like benzimidazoles and benzothiazoles have elucidated the impact of various substituents on their antiproliferative activity. mdpi.com These models have utilized descriptors related to the 3D distribution of atomic mass and polarizability to rationalize the observed biological effects. mdpi.com
Table 1: Key Findings from SAR and QSAR Studies of Related Benzoxazole and Benzamide Derivatives
| Study Type | Compound Class | Key Findings |
| SAR | Benzoxazole derivatives | Substituents on the benzoxazole ring system are crucial for biological activity. researchgate.net |
| SAR | Benzoxazole analogues of Phortress | Bioisosteric replacement of benzothiazole with benzoxazole can yield potent anticancer agents. nih.gov |
| 3D-QSAR | Aminophenyl benzamide derivatives | Hydrophobicity and hydrogen bond donating groups positively influence HDAC inhibitory activity. nih.gov |
| QSAR | Benzimidazole (B57391) and Benzothiazole derivatives | Topological and spatial distribution of atomic mass and polarizability affect antiproliferative activity. mdpi.com |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization
The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico ADME predictions offer a rapid and cost-effective method to assess the pharmacokinetic profile of a compound, helping to prioritize candidates for further development.
For this compound and its analogues, computational tools can predict a range of ADME parameters. These predictions are based on the compound's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While specific in silico ADME data for this compound is not extensively published in the provided search results, general principles can be applied based on its structural class.
For instance, benzoxazole derivatives have been the subject of studies investigating their biotransformation. nih.gov Understanding the metabolic pathways of these compounds is crucial for predicting their in vivo behavior. Computational models can predict the potential sites of metabolism by cytochrome P450 enzymes, which are key in the clearance of many drugs. nih.gov
The "rule of five," a widely used guideline in drug discovery, can provide a preliminary assessment of a compound's potential for oral bioavailability. This rule considers molecular weight, logP, and the number of hydrogen bond donors and acceptors. Compounds that comply with these rules are more likely to have good absorption and permeation. The predicted properties of this compound can be calculated using various software and online servers to assess its drug-likeness.
Table 2: Predicted Physicochemical Properties of this compound Relevant to ADME Prediction
| Property | Predicted Value (Illustrative) | Implication for ADME |
| Molecular Weight | ~238.24 g/mol | Complies with "rule of five" (< 500) |
| logP (Octanol-water partition coefficient) | Varies by prediction algorithm | Indicates lipophilicity and potential for membrane permeability |
| Hydrogen Bond Donors | 1 (from the amide group) | Complies with "rule of five" (≤ 5) |
| Hydrogen Bond Acceptors | 3 (1 oxygen, 2 nitrogen atoms) | Complies with "rule of five" (≤ 10) |
| Polar Surface Area (PSA) | Varies by prediction algorithm | Influences cell permeability and absorption |
Note: The predicted values in this table are illustrative and can vary depending on the specific computational algorithm used. These properties are key inputs for more complex ADME prediction models.
Investigation of Molecular Interactions and Biological Mechanisms of 4 1,3 Benzoxazol 2 Yl Benzamide and Its Derivatives
Enzyme Modulation and Inhibition Mechanisms (In Vitro Studies)
The benzoxazole (B165842) and benzamide (B126) moieties are key pharmacophores that have been explored for their potential to interact with a range of biological targets. Research into derivatives of 4-(1,3-Benzoxazol-2-yl)benzamide has revealed significant activity in several enzyme systems.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in metabolism and inflammation. The gamma isoform, PPARγ, is a well-established target for drugs treating type 2 diabetes. While direct studies on this compound are limited, research on related benzoxazole-containing compounds has shed light on their potential to modulate PPARγ.
A study investigating a series of benzoxazole-based amides and sulfonamides identified them as dual antagonists for both PPARα and PPARγ. nih.gov This antagonistic activity suggests that the benzoxazole scaffold can indeed interact with the ligand-binding domain of PPARγ. The findings indicated that these compounds could be explored for their antiproliferative effects in cancer cell lines that have varying expression levels of PPARα and PPARγ. nih.gov One particular derivative, 3f, was found to be the most cytotoxic compound, showing higher potency in colorectal cancer cell lines. nih.gov Docking experiments were also conducted to understand the potential binding modes of this new class of dual PPARα/γ antagonists. nih.gov
Although these findings are for derivatives and demonstrate antagonism rather than agonism, they underscore the potential of the this compound backbone to be chemically modified to achieve specific modulatory effects on PPARγ.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. Several studies have explored benzoxazole and benzamide derivatives as sEH inhibitors.
Novel benzoxazolone-5-urea analogues have been synthesized and shown to be highly potent sEH inhibitors. nih.govnih.govresearchgate.net The design of these inhibitors was inspired by crystallographic fragment screening. The structure-activity relationship (SAR) studies of these compounds indicated that aryl or benzyl (B1604629) groups attached to the benzoxazolone-urea scaffold resulted in potent sEH inhibition. nih.govacs.org For instance, a series of these derivatives demonstrated IC50 values in the nanomolar range, with the most potent compound having an IC50 of 0.39 nM. nih.govnih.govresearchgate.net
Molecular docking studies with the most potent analogues have provided insights into their binding interactions within the active site of the sEH enzyme. nih.govresearchgate.net These findings highlight the potential of the benzoxazole-benzamide scaffold in the design of novel and potent sEH inhibitors.
Table 1: In Vitro sEH Inhibitory Activity of Benzoxazolone-Urea Derivatives
| Compound | IC50 (nM) |
| 31 | 570 |
| 32 | 120 |
| 33 | 0.39 |
| 34 | 1.1 |
| 35 | 2.4 |
| 36 | 4.6 |
| 37 | 15 |
| 38 | 33 |
| 39 | 8.8 |
Data sourced from a study on benzoxazolone-5-urea derivatives as human sEH inhibitors. nih.govnih.gov
DNA Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, making them a key target for anticancer drugs. Research has shown that certain benzoxazole derivatives exhibit significant inhibitory activity against eukaryotic DNA topoisomerase II.
In a study of 2,5-disubstituted-benzoxazole and benzimidazole (B57391) derivatives, several compounds were identified as potent inhibitors of DNA topoisomerase II. nih.govtandfonline.comesisresearch.org Notably, 5-Chloro-2-(p-methylphenyl)benzoxazole, 2-(p-nitrobenzyl)benzoxazole, and 5-nitro-2-(p-nitrobenzyl)benzoxazole displayed significant inhibitory activity, with IC50 values of 22.3 µM, 17.4 µM, and 91.41 µM, respectively. tandfonline.comesisresearch.org These values indicated higher potency than the reference drug, etoposide. Another study on 2-substituted benzoxazoles and their potential metabolites also identified derivatives that inhibited human Topo IIα, with 2-(4'-bromophenyl)-6-nitrobenzoxazole being the most effective with an IC50 value of 71 µM. benthamdirect.com
Structure-activity relationship analyses from these studies suggested that the benzoxazole ring is crucial for DNA topoisomerase II inhibitory activity, and substitutions at specific positions can enhance this activity. esisresearch.org
Table 2: DNA Topoisomerase II Inhibitory Activity of Benzoxazole Derivatives
| Compound | IC50 (µM) | Reference |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | 22.3 | tandfonline.comesisresearch.org |
| 2-(p-nitrobenzyl)benzoxazole | 17.4 | tandfonline.comesisresearch.org |
| 5-nitro-2-(p-nitrobenzyl)benzoxazole | 91.41 | tandfonline.comesisresearch.org |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | 71 | benthamdirect.com |
| Etoposide (Reference Drug) | >100 | tandfonline.com |
Other Enzyme Systems (e.g., COX-2, Lipoxygenases, IRAK-4)
The inhibitory potential of benzoxazole derivatives extends to other enzyme systems involved in inflammation.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. While no direct data exists for this compound, a new series of benzoxazole derivatives has been synthesized and evaluated for their ability to inhibit human COX-2. The IC50 values of these compounds were found to be comparable to the standard drug, Celecoxib. This suggests that the benzoxazole scaffold can serve as a template for the development of selective COX-2 inhibitors.
Lipoxygenases: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators. While specific studies on this compound are not available, research on other heterocyclic compounds like 2-substituted benzimidazol-4-ols has demonstrated potent inhibition of 5-lipoxygenase. nih.gov This indicates that related ring systems can interact with this class of enzymes.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4): IRAK-4 is a critical kinase in the signaling pathways of Toll-like receptors and interleukin-1 receptors, playing a key role in innate immunity and inflammation. While IRAK-4 is a significant therapeutic target, there is currently no specific published research detailing the inhibitory activity of this compound or its close derivatives against this kinase. nih.gov
Antimicrobial Activity Research (In Vitro Efficacy against Microorganisms)
The benzoxazole nucleus is a common feature in many compounds exhibiting a broad spectrum of antimicrobial activities.
Antibacterial Studies (e.g., Gram-positive and Gram-negative strains)
While direct antibacterial studies on this compound are not extensively documented in readily available literature, research on structurally similar compounds provides strong evidence for the potential antibacterial properties of this chemical class.
A large group of benzoxazole derivatives has demonstrated antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. researchgate.net In some instances, the activity of these derivatives was reported to be higher than that of commercially available antibiotics. researchgate.net
Furthermore, studies on N-(1,3,4-oxadiazol-2-yl)benzamides, which share the benzamide component, have revealed highly potent activity against clinically important Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov These compounds were also found to be active against the Gram-negative pathogen Neisseria gonorrhoeae. nih.gov Other research on 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives also showed potent and selective inhibitory activity against Staphylococcus aureus, with MICs ranging from 0.25 to 0.5 µg/mL. nih.gov
Table 3: Antibacterial Activity of N-(1,3,4-Oxadiazol-2-yl)benzamide Derivatives against Gram-Positive Strains
| Bacterial Strain | Compound HSGN-235 MIC (µg/mL) | Compound HSGN-237 MIC (µg/mL) | Compound HSGN-238 MIC (µg/mL) |
| S. aureus (MRSA) NRS 384 | 1 | 0.5 | 0.25 |
| S. aureus (VISA) NRS 12 | 1 | 0.5 | 0.25 |
| Enterococcus faecalis (VRE) V583 | >64 | >64 | >64 |
| Listeria monocytogenes | 1 | 0.5 | 0.5 |
Data sourced from a study on N-(1,3,4-oxadiazol-2-yl)benzamides as antibacterial agents. nih.gov
These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel antibacterial agents.
Antifungal Studies (e.g., Candida albicans, Aspergillus niger)
Derivatives of this compound have demonstrated notable antifungal properties against various pathogenic fungi, including Candida albicans and Aspergillus niger.
One study synthesized a series of novel 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles and evaluated their antifungal activity. Several of these compounds exhibited moderate to strong inhibition against eight phytopathogenic fungi. nih.gov Specifically, compounds 4ac and 4bc showed over 50% inhibition against five different fungal species. nih.gov Another derivative, 4ah, displayed a significant 76.4% inhibition rate against Mycosphaerella melonis. nih.gov
In another research, N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) were screened for their anti-Candida activity. nih.govnih.gov Among these, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) (5d) was particularly effective against C. albicans SC5314, with a minimum inhibitory concentration (MIC) of 16 µg/mL. nih.govnih.gov Other derivatives, such as 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k) and 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a), also showed significant activity against a clinical isolate of C. albicans. nih.govnih.gov
Furthermore, a study on benzoxazole and benzothiazole (B30560) derivatives revealed that one compound exhibited strong action against C. krusei with a MIC of 15.6 µg/mL, as well as activity against C. albicans (MIC of 62.5 µg/mL) and C. tropicalis (MIC of 125.0 µg/mL). nih.gov The mechanism of this antifungal action was found to involve the plasma membrane of C. albicans. nih.gov
A study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives found that nearly half of the 41 compounds studied possessed antifungal properties, including activity against the pathogenic C. albicans. nih.gov
The antifungal potential of these compounds is further highlighted by research on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives. One compound in this series, 6k, demonstrated a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against six tested phytopathogenic fungi. researchgate.net Another compound, 6h, was particularly effective against Alternaria alternata with an EC50 of 1.77 µg/mL, outperforming the commercial fungicide myclobutanil. researchgate.net
A separate investigation into compounds produced by Acrocarpospora strains identified several with mild antifungal activity against Aspergillus niger and Candida albicans. nih.gov For instance, compounds 1 and 2 showed inhibition zones of 27 mm and 22 mm against A. niger, and 27 mm and 17 mm against C. albicans, respectively. nih.gov
Table 1: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | MIC = 16 µg/mL | nih.govnih.gov |
| Benzoxazole derivative (Compound 1) | Candida krusei | MIC = 15.6 µg/mL | nih.gov |
| Benzoxazole derivative (Compound 1) | Candida albicans | MIC = 62.5 µg/mL | nih.gov |
| Benzoxazole derivative (Compound 1) | Candida tropicalis | MIC = 125.0 µg/mL | nih.gov |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide (6k) | Various phytopathogenic fungi | EC50 = 0.98-6.71 µg/mL | researchgate.net |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide (6h) | Alternaria alternata | EC50 = 1.77 µg/mL | researchgate.net |
| 4ah | Mycosphaerella melonis | 76.4% inhibition | nih.gov |
| Acrocarposporins A (1) | Aspergillus niger | Inhibition zone = 27 mm | nih.gov |
| Acrocarposporins A (1) | Candida albicans | Inhibition zone = 27 mm | nih.gov |
Antiviral and Antiprotozoal Investigations
Research has explored the potential of this compound derivatives as antiviral and antiprotozoal agents.
A study focused on the synthesis of novel 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles for evaluation against influenza viruses. nih.gov One derivative, compound 7h, demonstrated notable inhibitory activity against the influenza A/H3N2 subtype with a half-maximal effective concentration (EC50) of 37.03 µM. nih.gov This activity was superior to the reference drug oseltamivir (B103847) in the same assay. nih.gov However, none of the synthesized compounds in this series showed activity against the influenza B virus. nih.gov
Another investigation into 4-(2-nitrophenoxy)benzamide (B2917254) derivatives revealed broad-spectrum antiviral activities. researchgate.net Compounds such as 8c, 8d, and 10b were identified as potent inhibitors of Adenovirus, HSV-1, and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 µM. researchgate.net
The benzoxazole scaffold itself is recognized for its presence in compounds with a range of biological activities, including antiviral properties. nih.gov
Mechanistic Insights into Antimicrobial Action (e.g., FtsZ targeting)
A significant mechanism of antimicrobial action for benzamide derivatives involves the inhibition of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a ring-like structure (the Z-ring) at the site of cell division, acting as a scaffold for the division machinery. researchgate.netnih.gov
Several studies have highlighted the potent activity of benzamide derivatives against FtsZ. The benzamide class of compounds, including derivatives of 2,6-difluorobenzamide, is among the most studied FtsZ inhibitors. nih.govmdpi.com These compounds are known to bind to the interdomain site of FtsZ, stabilizing the FtsZ polymers and thereby inhibiting cell division. nih.govmdpi.com
Research on benzodioxane-benzamide derivatives has demonstrated their ability to target FtsZ in both Gram-positive and Gram-negative bacteria. nih.govmdpi.comcsic.es These compounds have been shown to stabilize FtsZ polymers against disassembly and reduce the protein's GTPase activity. csic.es In Bacillus subtilis, treatment with benzamides leads to the formation of abnormal FtsZ assemblies throughout the cell, effectively blocking division. researchgate.net
Specifically, 1,3,4-oxadiazol-2-one-containing benzamide derivatives have been identified as highly potent agents that target FtsZ, exhibiting strong antibacterial activity against various multidrug-resistant bacteria, including MRSA and VRSA. nih.gov One such compound, A14, was found to be a particularly effective FtsZ-targeting agent. nih.gov
The inhibition of FtsZ by these compounds leads to characteristic morphological changes in bacteria, such as cell elongation, as the division process is halted. nih.gov This mechanism provides a promising avenue for the development of new antibiotics with a novel mode of action. nih.gov
In Vitro Cytotoxicity and Antiproliferative Research in Cell Lines
Derivatives of this compound have been the subject of extensive in vitro research to evaluate their cytotoxic and antiproliferative effects on various cancer cell lines.
One study synthesized a series of novel benzoxazole derivatives and tested their growth inhibitory activities against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov Five compounds (12d, 12f, 12i, 12l, and 13a) showed high inhibitory activity, with compound 12l being the most potent, exhibiting IC50 values of 10.50 µM and 15.21 µM against HepG2 and MCF-7 cells, respectively. nih.gov
Another investigation focused on 4H-benzo[d] nih.govresearchgate.netoxazines derived from N-(2-alkynyl)aryl benzamides, which were tested against a panel of breast cancer cell lines: MCF-7, CAMA-1, HCC1954, and SKBR-3. nih.gov These compounds displayed a wide range of inhibitory activity, with IC50 values as low as 0.09 µM in the SKBR-3 cell line. nih.gov Compounds 16, 24, 25, and 26 were particularly effective across all four cell lines. nih.gov
The cytotoxic potential of benzoxazole derivatives has also been demonstrated against other cancer cell types. For instance, some derivatives have shown cytotoxic effects on lung cancer cells (A549), prostate cancer cells (PC3), colorectal cancer cells (HCT-116, HT-29), and oral cancer cells (KB). nih.gov
Furthermore, research on N-(1,3,4-oxadiazol-2-yl)benzamide analogs revealed that while they were active against resistant bacteria, they were found to be non-toxic against mammalian cells, highlighting a degree of selectivity. nih.gov
Selective Toxicity Profiling in Cancer Cell Lines
A crucial aspect of anticancer drug development is selective toxicity, meaning the compound is more toxic to cancer cells than to normal, non-malignant cells. Several studies on this compound derivatives have focused on this selective toxicity profile.
In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, it was observed that while most compounds were toxic to both normal and cancer cells, a few exhibited significantly lower toxicity to normal cells, indicating their potential as future anticancer agents. nih.gov
Research on novel unsymmetrical 3,5-bis(benzylidene)-4-piperidones, which can be considered related structures, demonstrated potent cytotoxicity against colon and oral squamous cell carcinomas. nih.gov Importantly, these compounds were less toxic to various non-malignant cells, resulting in high selectivity index (SI) values. nih.gov
Similarly, a series of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and their related quaternary ammonium (B1175870) salts showed potent cytotoxicity against several cancer cell lines, including Ca9-22, HSC-2, and HSC-4. mdpi.com These compounds were significantly less cytocidal towards non-malignant HGF, HPLF, and HPC cells, demonstrating their tumor-selective toxicity. mdpi.com For example, compounds 3c–e and 4c–e had SI figures greater than 100 towards Ca9-22 cells. mdpi.com
The concept of selective toxicity is often linked to the unique characteristics of cancer cells, such as differences in mitochondrial membrane potential. mdpi.com Positively charged compounds may preferentially accumulate in the mitochondria of cancer cells, leading to selective cell death. mdpi.com
Table 2: Selective Toxicity of Benzoxazole and Related Derivatives
| Compound/Derivative Series | Cancer Cell Lines | Non-Malignant Cell Lines | Observation | Reference |
|---|---|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine derivatives | Various | Not specified | Some compounds showed lower toxicity to normal cells. | nih.gov |
| Unsymmetric 3,5-bis(benzylidene)-4-piperidones | Colon and oral squamous cell carcinomas | Various | Less toxic to non-malignant cells, high SI values. | nih.gov |
| 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and salts | Ca9-22, HSC-2, HSC-4 | HGF, HPLF, HPC | Potent against cancer cells, less toxic to non-malignant cells. | mdpi.com |
Proposed Cellular and Molecular Mechanisms (e.g., DNA Binding, Apoptosis Induction)
The anticancer effects of this compound and its derivatives are attributed to several cellular and molecular mechanisms, with DNA binding and the induction of apoptosis being prominent.
DNA Binding:
The interaction of benzoxazole derivatives with DNA has been investigated as a potential mechanism for their cytotoxic effects. One study examined the binding of a series of benzoxazole analogs to duplex DNA. nih.gov It was found that ligands with longer side chains could form complexes with DNA, and this binding was enhanced in the presence of metal ions like Cu2+, Ni2+, and Zn2+. nih.gov The ligands that exhibited the most significant metal-enhanced DNA binding also demonstrated the greatest cytotoxicity against A549 lung cancer and MCF7 breast cancer cell lines. nih.gov
This suggests that the ability of these compounds to bind to DNA, potentially interfering with replication and transcription, is a key factor in their anticancer activity.
Apoptosis Induction:
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Several benzoxazole derivatives have been shown to trigger this process in cancer cells.
A study on novel benzoxazole derivatives as VEGFR-2 inhibitors found that the most potent compound, 12l, induced apoptosis in HepG2 liver cancer cells by 35.13%. nih.gov This was accompanied by a significant increase in the levels of the pro-apoptotic protein Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The compound also caused cell cycle arrest at the Pre-G1 and G1 phases. nih.gov
Similarly, research on benzimidazole-based derivatives, which share structural similarities, demonstrated that active compounds induced apoptosis by increasing the levels of caspase-3, caspase-8, and Bax, while decreasing Bcl-2 levels. nih.gov
Another study on unsymmetrical 3,5-bis(benzylidene)-4-piperidones showed that representative compounds induced apoptotic cell death in oral squamous cell carcinoma cells, characterized by caspase-3 activation and an accumulation of cells in the sub-G1 phase. nih.gov These compounds also led to the depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
Antioxidant Capacity Assessments (In Vitro)
The in vitro antioxidant potential of this compound and its derivatives has been evaluated in several studies, often showing varied results depending on the specific chemical structure.
One study synthesized a series of 4-amino-N-[1,3-benzoxazole-2-yl] benzene (B151609) sulphonamides and assessed their antioxidant activity. researchgate.net The results were compared to the standard antioxidant, ascorbic acid. researchgate.net
In another investigation, newly synthesized benzoxazole derivatives were evaluated for their in vitro antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, total antioxidant capacity, and reducing power method. researchgate.net The study found that compounds 5b, 6b, 3b, and 4b exhibited potent antioxidant activity when compared to ascorbic acid. researchgate.net
Conversely, a study on 2-imino-benzimidazole and 1,3-thiazolo[3,2-a]benzimidazolone derivatives found that the tested compounds did not show significant direct radical scavenging activity compared to ascorbic acid. ni.ac.rs This suggests that the antioxidant capacity can be highly dependent on the specific heterocyclic system and its substituents.
Research on isoxazole-carboxamide derivatives, which are structurally related, demonstrated potent scavenging activity against the DPPH free radical. nih.gov Two compounds, 2a and 2c, showed high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which was significantly better than the positive control, Trolox. nih.gov
A study on 4H-benzo[d] nih.govresearchgate.netoxazines found a correlation between the potent cell proliferation inhibition in breast cancer cell lines and the oxidant activity of the compounds, suggesting a possible mechanism involving the generation of reactive oxygen species (ROS). nih.gov This indicates that while some derivatives act as antioxidants, others may exert their anticancer effects through pro-oxidant mechanisms.
Anti-Inflammatory Effects at the Molecular Level
Inflammation is a complex biological response involving various cellular and molecular mediators. The anti-inflammatory properties of benzoxazole derivatives are often investigated by examining their impact on key inflammatory pathways and molecules.
Research into various benzoxazole derivatives has revealed several molecular mechanisms for their anti-inflammatory effects. One key target is Myeloid differentiation protein 2 (MD2), an accessory protein to Toll-like receptor 4 (TLR4), which plays a crucial role in the inflammatory process initiated by lipopolysaccharides (LPS). Certain benzoxazolone derivatives have been shown to competitively inhibit the binding of probes to the MD2 protein, suggesting they act as MD2 inhibitors. For example, compound 3g in one study demonstrated direct binding to MD2, inhibiting the downstream signaling that leads to the production of inflammatory cytokines like Interleukin-6 (IL-6).
Other studies have focused on the ability of benzoxazine (B1645224) derivatives to suppress the production of reactive oxygen species (ROS) and downregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglia stimulated by LPS. The activation of the Nrf2-HO-1 signaling pathway, a critical regulator of cellular antioxidant responses, has also been identified as a mechanism by which these compounds alleviate inflammation. Furthermore, investigations into benzoxazepine derivatives have shown they can modulate the release of pro-inflammatory cytokines like IL-6 and tumor necrosis factor-α (TNF-α), depending on the cell type.
Table 2: Examples of Molecular Anti-Inflammatory Mechanisms for Benzoxazole Derivatives (Note: Data for the target compound this compound is not available. The following table illustrates findings for other derivatives.)
| Derivative Class | Molecular Target/Mechanism | Effect | Reference |
| Benzoxazolone derivatives | Myeloid differentiation protein 2 (MD2) | Inhibition of IL-6 production | |
| 2H-1,4-benzoxazin-3(4H)-one derivatives | iNOS, COX-2 | Downregulation of transcription and protein levels | |
| 2H-1,4-benzoxazin-3(4H)-one derivatives | Nrf2-HO-1 pathway | Activation of the pathway, reducing ROS | |
| Benzo[f]benzooxazolo [3,2-d]oxazepine derivatives | IL-6, TNF-α | Modulation of cytokine release |
Applications in Non Pharmacological and Advanced Materials Science
Optoelectronic and Fluorescent Materials
The benzoxazole (B165842) moiety is a well-known fluorophore, and its incorporation into various molecular structures is a common strategy for developing materials with desirable optical properties. These properties are critical for applications such as organic brightening agents and scintillators.
Benzoxazole derivatives are integral to the development of fluorescent brightening agents (FBs), also known as optical brightening agents (OBAs). These compounds absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit it in the blue region, leading to a whitening effect. Benzoxazoles are used as organic brightening laser dyes and as dopants in organic light-emitting diodes (OLEDs). researchgate.net For instance, derivatives like 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) are noted for their exceptional multifunctional properties applicable to advanced optoelectronic applications. researchgate.net The fundamental principle relies on the fluorescence of the benzoxazole core. While research may focus on specific derivatives, the underlying photophysical behavior is rooted in the electronic structure of the benzoxazole system present in 4-(1,3-Benzoxazol-2-yl)benzamide.
The high photostability and luminescent properties of hydroxy benzoxazoles also make them excellent materials for plastic scintillation applications. researchgate.net Scintillators are materials that emit light when excited by ionizing radiation, a property crucial for radiation detection.
The photophysical properties of benzoxazole-containing compounds are a subject of intense study to understand and tailor their fluorescent behavior. For example, studies on derivatives like 3-benzoxazol-2-yl-chromen-2-one reveal high molar absorptivities, which are characteristic of π → π* electronic transitions. nih.gov Such compounds typically exhibit high fluorescence quantum yields, although this can be influenced by the polarity of the solvent. nih.gov
Research on fluorescent derivatives of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] researchgate.netresearchgate.netoxazole (B20620) shows absorption in the 296 to 332 nm range and emission between 368 to 404 nm, with excellent quantum yields. researchgate.net Similarly, metal complexes synthesized from 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol are fluorescent, absorbing light between 317 to 323 nm and emitting it in the 371 to 416 nm range. researchgate.net The Stokes shift observed in these compounds indicates that the excited state is stabilized with increasing solvent polarity. nih.gov Theoretical calculations and experimental data confirm the planarity of the benzoxazole ring system is a key factor in its electronic and optical properties. nih.gov
| Photophysical Properties of Benzoxazole Derivatives | |
| Compound Type | Absorption Range (nm) |
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] researchgate.netresearchgate.netoxazole derivatives researchgate.net | 296 - 332 |
| Metal complexes of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol researchgate.net | 317 - 323 |
| 3-benzoxazol-2-yl-chromen-2-one nih.gov | N/A |
Agrochemical Research: Herbicidal and Insecticidal Agents
The benzamide (B126) scaffold is present in a number of commercially successful agrochemicals. This has prompted research into new benzamide derivatives, including those containing heterocyclic moieties like benzoxazole, for potential use as herbicides and insecticides.
The development of new pesticides is driven by the need to overcome insect resistance to existing treatments. sciforum.net Carboxamide compounds, a class that includes benzamides, have demonstrated insecticidal effects against various pests. sciforum.net For example, research into N-(1,3,4-oxadiazol-2-yl)benzamide analogs has shown potent activity against certain bacteria, highlighting the biocidal potential of this structural combination. nih.govnih.gov While not insects, this points to the broad biological activity of such scaffolds. Studies on other benzamide derivatives have shown they can be synthesized to act as selective insecticides that are non-toxic to human cells. sciforum.net
In the realm of herbicides, certain benzamide derivatives have been found to provide excellent control of grassy weeds in crops like rice, with high selectivity and no phytotoxicity to the crop itself. google.com These herbicides are typically applied to the soil and act by suppressing the seedling and growth of weeds. google.com The isoxazole (B147169) ring, a heterocycle related to benzoxazole, is also found in compounds with herbicidal properties. researchgate.net
| Agrochemical Potential of Benzamide and Related Structures | | | :--- | :--- | :--- | | Compound Class | Target | Key Research Finding | | Benzamide Derivatives google.com | Weeds (e.g., barnyard grass) | Effective for soil treatment in flooded conditions with no phytotoxicity to transplanted rice. | | Carboxamide Compounds sciforum.net | Insect Pests (e.g., Spodoptera litura, Aedes aegypti) | Show insecticidal effects; development of alternatives to combat resistance. | | 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole agrojournal.org | Insect Larvae (Helicoverpa armigera) | Exhibits dose-dependent insecticidal activity against specific insect cells and larvae. | | Isoxazole Derivatives researchgate.net | Weeds | Possess herbicidal properties. |
Role as Ligands in Coordination Chemistry and Catalysis
The nitrogen atom in the oxazole ring and the oxygen and nitrogen atoms of the benzamide group make this compound a potential ligand for coordinating with metal ions. Coordination chemistry is a vast field with applications in catalysis, materials science, and bioinorganic chemistry. seejph.com
Benzoxazole-based structures are known to act as effective ligands. Research has demonstrated the synthesis of ligands such as 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, which forms stable complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). nih.gov These complexes can exhibit good coplanarity after coordination. nih.gov Similarly, benzoxazole ligands containing a phosphine (B1218219) oxide group (P=O) have been synthesized to coordinate with lanthanide ions like Nd(III) and Yb(III). unm.edu The coordination can be bidentate, involving both the P=O group and the nitrogen atom of the benzoxazole ring. unm.edu
In catalysis, metal complexes of benzoxazole-based ligands have shown significant activity. For instance, a novel azo-Schiff base ligand containing a benzoxazole moiety formed complexes with Ru(III) and Cu(II) that acted as highly efficient heterogeneous catalysts for the degradation of organic dyes. researchgate.net The catalytic activity is attributed to the unique electronic environment created by the ligand around the metal center.
| Coordination and Catalytic Highlights of Benzoxazole Ligands | | | :--- | :--- | :--- | | Ligand/Complex Type | Metal Ions | Application/Finding | | 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole nih.gov | Cu(II), Co(II), Ni(II), Zn(II) | Forms stable complexes; ligand and complexes can bind to DNA. | | Benzoxazole-phosphine oxide ligands unm.edu | Nd(III), Yb(III) | Forms bidentate and monodentate complexes with lanthanides. | | Azo-azomethine benzoxazole ligand researchgate.net | Ni(II), Cu(II), Ru(III), Zr(IV) | Ru(III) and Cu(II) complexes show high heterogeneous catalytic activity for dye reduction. | | 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol researchgate.net | Zn, Co, Cu, Cd, Ni, Mg, Sn | Forms fluorescent metal complexes. |
Advanced Analytical Methodologies for Compound Detection and Characterization in Research
The characterization and detection of this compound and its derivatives rely on a suite of standard and advanced analytical techniques. These methods are crucial for confirming the structure, purity, and properties of newly synthesized compounds.
The primary identification and characterization of benzoxazole derivatives are typically accomplished through a combination of spectroscopic and analytical methods. tsijournals.comresearchgate.net These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, which is essential for elucidating the molecular structure. tsijournals.comseejph.com
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. tsijournals.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=N and C-O-C bonds of the benzoxazole ring and the C=O and N-H bonds of the amide group. tsijournals.comijcce.ac.ir
Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S), which is used to verify the empirical formula of the compound. seejph.com
Chromatographic Techniques: Thin Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction and to get a preliminary assessment of product purity. tsijournals.com
Melting Point Determination: The melting point is a physical constant used as an indicator of purity. tsijournals.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule and is fundamental for characterizing its photophysical properties. seejph.com
| Standard Analytical Techniques for Characterization | |
| Technique | Information Provided |
| ¹H and ¹³C NMR | Molecular structure and chemical environment of atoms. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. |
| Elemental Analysis | Elemental composition and empirical formula. |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. |
| Melting Point | Physical constant and indicator of purity. |
| UV-Vis Spectroscopy | Electronic transitions and optical properties. |
Future Research Directions and Unexplored Avenues for 4 1,3 Benzoxazol 2 Yl Benzamide Research
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 4-(1,3-Benzoxazol-2-yl)benzamide and its analogs is geared towards green chemistry principles, aiming to reduce environmental impact and improve efficiency. nih.gov Research is moving away from conventional methods that often require harsh conditions and lengthy reaction times.
Future synthetic strategies will likely focus on:
Energy-Efficient Methodologies : Exploration of microwave-assisted and ultrasound-assisted synthesis has already shown promise in significantly reducing reaction times for benzoxazole (B165842) formation compared to conventional heating. nih.gov
Green Solvents and Catalysts : The use of environmentally benign solvents, such as Deep Eutectic Solvents (DES), and the application of recyclable catalysts like ZnO nanoparticles are being investigated to minimize hazardous waste. nih.gov
Mechanochemistry : Solvent-free mechanochemical reactions, which involve grinding solid reactants together, offer a powerful alternative to traditional solution-phase synthesis, reducing solvent waste entirely. nih.gov
One-Pot Reactions : Streamlining multi-step syntheses into one-pot procedures is a key goal. While initial attempts have faced challenges, such as the preferential formation of intermediates like Schiff bases, optimizing these reactions will enhance efficiency and reduce the need for intermediate isolation and purification steps. nih.gov
| Synthetic Approach | Key Advantages | Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, uniform heating | Optimization of power and time for higher yields |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, lower temperatures | Application to a wider range of substrates |
| Mechanochemistry | Solvent-free, high efficiency | Scaling up processes for industrial application |
| Deep Eutectic Solvents (DES) | Biodegradable, low-cost solvents | Exploring new DES combinations for benzoxazole synthesis |
Advanced Structural-Mechanistic Correlation Studies
A deeper understanding of how the specific structural features of this compound relate to its chemical and biological activity is crucial for designing more effective molecules. Future research will focus on detailed structure-activity relationship (SAR) and mechanistic studies. nih.govnih.gov
Key areas of investigation include:
Systematic Analog Synthesis : Creating a library of derivatives by modifying the benzamide (B126) and benzoxazole rings will allow researchers to probe the effects of different substituents on activity.
Biophysical Techniques : Employing techniques like X-ray crystallography to determine the three-dimensional structure of the compound when bound to a biological target can reveal key interactions.
Mechanism of Action Studies : For biological applications, detailed studies are needed to elucidate the precise molecular pathways being modulated. For instance, in antimicrobial research, propidium (B1200493) iodide uptake assays can determine if the compound disrupts the cell membrane of pathogens. nih.gov Electron microscopy can further visualize the morphological changes induced in the target cells, such as membrane shrinkage or pore formation, leading to cell lysis. nih.gov
Expansion of Computational Modeling to Predict Novel Reactivity and Interactions
In silico methods are becoming indispensable tools for accelerating the discovery and optimization of novel compounds. Expanding the use of computational modeling will enable researchers to predict the properties of new this compound derivatives before they are synthesized. rjeid.comnih.gov
Future computational efforts will involve:
Molecular Docking : Advanced molecular docking simulations can predict how different analogs will bind to the active sites of various biological targets, such as bacterial enzymes. rjeid.comnih.govresearchgate.net This helps in prioritizing which compounds to synthesize and test.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the stability of the ligand-receptor complex over time, confirming the interactions predicted by docking studies. rjeid.comnih.gov
Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecules, such as their reactivity and stability, helping to explain their chemical behavior. rjeid.comnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models, researchers can create mathematical relationships between the chemical structure of a series of compounds and their biological activity, enabling the prediction of activity for new, unsynthesized molecules. researchgate.net
| Computational Method | Purpose | Predicted Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a target protein. | Binding energy (e.g., kcal/mol), key interactions. rjeid.com |
| Molecular Dynamics (MD) Simulation | Assess the stability of the compound-protein complex. | Stable ligand-receptor interaction over time. nih.gov |
| Density Functional Theory (DFT) | Calculate electronic structure and reactivity. | Confirmation of molecular properties like electrophilicity. rjeid.com |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predictive models for virtual screening. researchgate.net |
Exploration of New Biological Targets and Pathways through Advanced Phenotypic Screening (In Vitro)
While some biological activities of benzoxazoles are known, vast potential remains undiscovered. Advanced phenotypic screening offers a powerful, unbiased approach to identify new therapeutic applications for this compound. nih.gov
Future research will involve:
High-Content Screening (HCS) : Using automated microscopy and image analysis to screen libraries of benzoxazole derivatives against various cell lines (e.g., cancer cells, neurons) or microorganisms. researchgate.net
Identifying Novel Antibiotic Adjuvants : Phenotypic screens can identify compounds that, while not antibiotics themselves, can potentiate the activity of existing antibiotics against drug-resistant bacteria. nih.gov
Target Deconvolution : Once a compound shows a desirable phenotype (a "hit"), subsequent studies, including activity-based protein profiling (ABPP), are required to identify the specific biological target or targets responsible for the effect. biorxiv.org This combination of phenotypic screening followed by target identification is an efficient strategy for discovering both new lead compounds and novel drug targets. biorxiv.org
Investigation of Hybrid Materials with Enhanced Performance Characteristics
The robust chemical structure of the benzoxazole ring makes it an excellent building block for advanced materials. researchgate.net A significant future direction is the incorporation of this compound into hybrid materials, where its unique properties can be combined with those of other chemical entities to create materials with superior performance.
This involves the design and synthesis of new molecular structures where the core benzoxazole-benzamide unit is chemically linked to other functional groups or polymers. For example, researchers are exploring the modification of heterocyclic cores with moieties like 1,2,3-triazoles to enhance specific properties, such as anti-inflammatory activity in a biological context. nih.gov This "molecular hybridization" approach can be applied to create novel materials with tailored electronic, optical, or thermal properties for applications in fields like electronics or polymer science. nih.gov The goal is to develop new structural classes of functional materials by leveraging the inherent stability and characteristics of the benzoxazole scaffold. nih.gov
Q & A
(Basic) What are the standard synthetic routes for 4-(1,3-Benzoxazol-2-yl)benzamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzoxazole precursors and benzamide derivatives. A standard protocol includes refluxing 4-aminobenzamide with 2-chlorobenzoxazole in absolute ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) under reflux for 4–6 hours . Yield optimization can be achieved by:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Catalyst Screening: Testing acidic (e.g., H₂SO₄) or basic catalysts (e.g., K₂CO₃) to improve cyclization efficiency.
- Temperature Gradients: Stepwise heating (e.g., 80°C for nucleation, 100°C for completion) to prevent side reactions.
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–6 hours | <6 hours avoids decomposition |
| Catalyst (Acetic Acid) | 5–10 drops | Excess acid reduces selectivity |
| Solvent Volume | 20–30 mL/g substrate | Lower volumes improve concentration-driven kinetics |
(Basic) What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Exact mass calculation (e.g., C₁₄H₁₀N₂O₂ requires m/z 262.0742) ensures molecular purity.
- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase at 254 nm UV detection quantify impurities (<0.5% area).
(Advanced) How can factorial design be applied to optimize synthesis parameters for scalable production?
Methodological Answer:
A 2³ factorial design evaluates three critical variables (temperature, catalyst concentration, solvent ratio) across two levels (high/low):
- Factors:
- Temperature (80°C vs. 100°C)
- Catalyst (5 vs. 10 drops acetic acid)
- Ethanol/water ratio (9:1 vs. 7:3)
- Response Variable: Reaction yield (%) and purity (HPLC area%).
- Analysis: ANOVA identifies interactions (e.g., high temperature + low catalyst increases side products). Software like Minitab or R generates Pareto charts to rank factor significance .
(Advanced) What computational methods are suitable for studying the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-31G(d) basis set calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulates solvation effects in ethanol/water mixtures using GROMACS .
- COMSOL Multiphysics: Models reaction kinetics under varying thermal gradients to predict optimal synthesis conditions .
(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Hypothesis Testing: Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to isolate variables.
- Meta-Analysis: Compare datasets using Cohen’s d statistic to quantify effect size disparities. For IC₅₀ variations >10%, assess cell line heterogeneity (e.g., HEK293 vs. HeLa) .
- Theoretical Frameworks: Apply structure-activity relationship (SAR) models to correlate substituent effects (e.g., electron-withdrawing groups on benzoxazole) with bioactivity trends .
(Advanced) What cross-disciplinary applications justify further research on this compound?
Methodological Answer:
- Chemical Biology: Fluorescent tagging via benzoxazole’s π-conjugated system for live-cell imaging .
- Materials Science: Incorporation into metal-organic frameworks (MOFs) for catalytic applications (e.g., Pd@MOF hybrids).
- Neuroscience: Screening as a neuroprotective agent via AMPA receptor modulation assays (IC₅₀ determination in primary neurons) .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Waste Disposal: Neutralize acidic byproducts with 10% NaHCO₃ before aqueous disposal.
(Advanced) How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacological profiles?
Methodological Answer:
- Generative AI: Tools like ChemBERTa propose novel derivatives by training on ChEMBL datasets.
- Active Learning: Bayesian optimization selects candidates for synthesis based on predicted ADMET properties (e.g., solubility >50 µM) .
- Automated Workflows: Robotic liquid handlers (e.g., Opentrons) enable high-throughput screening of 96-well plate assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
